Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate

Regiochemistry Benzofuran building blocks Nucleophilic substitution

This 2‑bromomethyl‑3‑ester benzofuran regioisomer offers two orthogonal reactive centres for sequential derivatization without protecting‑group manipulation. The electronically activated benzylic bromide enables rapid nucleophilic displacement, while the C3 ester remains intact for hydrolysis or amidation. Preferable over the 3‑bromomethyl isomer (CAS 29115‑34‑2) for C2‑substituted kinase and bromodomain libraries. Lower LogP (3.1 vs. ~3.5) improves aqueous solubility and HPLC purification. Displaces under milder conditions than the chloride analog, supporting scale‑up workflows.

Molecular Formula C12H11BrO3
Molecular Weight 283.121
CAS No. 1221725-86-5
Cat. No. B2617645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(bromomethyl)-1-benzofuran-3-carboxylate
CAS1221725-86-5
Molecular FormulaC12H11BrO3
Molecular Weight283.121
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=CC=CC=C21)CBr
InChIInChI=1S/C12H11BrO3/c1-2-15-12(14)11-8-5-3-4-6-9(8)16-10(11)7-13/h3-6H,2,7H2,1H3
InChIKeyXTSDPFUKARXKDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate (CAS 1221725-86-5): Core Structural Identity and Sourcing Context


Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate (CAS 1221725-86-5) is a heterocyclic building block belonging to the benzofuran-3-carboxylate ester family, with molecular formula C12H11BrO3 and a molecular weight of 283.12 g/mol [1]. It features a bromomethyl group (–CH2Br) at the C2 position and an ethyl ester (–COOEt) at the C3 position of the planar benzofuran scaffold. This substitution pattern furnishes two orthogonally reactive handles: an electrophilic benzylic bromide amenable to nucleophilic displacement and cross‑coupling, and an ester function available for hydrolysis, amidation, or reduction [2]. Commercially, the compound is supplied by specialist building‑block vendors (e.g., Enamine, CymitQuimica) in research quantities with typical purity ≥ 95% .

Why Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate Cannot Be Replaced by In‑Class Analogs Without Consequence


Although numerous benzofuran-3-carboxylate esters and bromomethyl‑substituted benzofurans are commercially available, their reactivity profiles diverge sharply because of differences in substitution pattern and functional‑group complement. The 2‑bromomethyl‑3‑ester arrangement creates a unique electronic and steric environment: the benzylic bromide is activated by the adjacent aromatic furan oxygen, while the ester at C3 exerts an electron‑withdrawing effect that modulates the electrophilicity of the bromomethyl carbon [1]. Swapping to the regioisomeric ethyl 3‑(bromomethyl)-1-benzofuran-2-carboxylate (CAS 29115‑34‑2) places the electrophilic centre at a position that is electronically distinct and leads to a different downstream derivatisation landscape [2]. Likewise, removing the ester (e.g., 2‑(bromomethyl)benzofuran, CAS 41014‑27‑1) eliminates the second synthetic handle entirely, halving the molecular complexity that can be built from a single intermediate . The quantitative evidence below demonstrates that these structural differences translate into measurable, decision‑relevant physicochemical and reactivity distinctions.

Quantitative Differentiation Evidence: Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate vs. Closest Analogs


Regioisomeric Differentiation: 2‑Bromomethyl‑3‑ester vs. 3‑Bromomethyl‑2‑ester Pattern Dictates Derivatisation Trajectory

Ethyl 2‑(bromomethyl)-1-benzofuran-3-carboxylate places the electrophilic bromomethyl group at the C2 position, directly attached to the furan oxygen, whereas its regioisomer ethyl 3‑(bromomethyl)-1-benzofuran-2-carboxylate (CAS 29115‑34‑2) carries the bromomethyl at C3 and the ester at C2 [1]. The C2‑bromomethyl derivative benefits from the electron‑donating resonance effect of the adjacent furan oxygen, which can stabilise the transition state during SN2 displacement; the C3‑bromomethyl regioisomer lacks this direct oxygen‑neighbouring activation [2]. In practice, the two regioisomers lead to non‑interchangeable libraries of 2‑substituted vs. 3‑substituted benzofuran derivatives, as demonstrated by the distinct use of the 3‑bromomethyl regioisomer to prepare PLK1 Polo‑box domain inhibitors (MCC1019 series), a target space not accessible from the 2‑bromomethyl scaffold without additional synthetic steps .

Regiochemistry Benzofuran building blocks Nucleophilic substitution

Bifunctional Building‑Block Advantage: Two Orthogonal Synthetic Handles vs. Single‑Handle Analogs

The target compound integrates a benzylic bromide (electrophile, suitable for nucleophilic substitution and metal‑catalysed cross‑coupling) and an ethyl ester (precursor to carboxylic acid, amide, hydroxymethyl, or ketone functionalities). In contrast, 2‑(bromomethyl)benzofuran (CAS 41014‑27‑1) possesses only the bromomethyl handle (MW = 211.06 g/mol, lacks ester), and ethyl 2‑methylbenzofuran-3-carboxylate (CAS 40484‑97‑7) possesses only the ester handle (MW = 204.22 g/mol, lacks reactive halogen) [1]. The dual‑handle architecture of the target compound enables sequential, chemoselective transformations without additional protection/deprotection steps: for example, nucleophilic displacement at CH2Br followed by ester hydrolysis and amidation, a workflow that would require two separate building blocks if attempted with the single‑handle analogs [2].

Bifunctional building blocks Orthogonal reactivity Diversity-oriented synthesis

Leaving‑Group Reactivity Hierarchy: Benzylic Bromide Outperforms Chloride in Nucleophilic Displacement

The –CH2Br group in the target compound is a significantly better leaving group than the –CH2Cl group that would be present in the hypothetical chloro analog ethyl 2‑(chloromethyl)-1-benzofuran-3-carboxylate. Across benzylic substrates, bromide typically exhibits a relative SN2 reactivity advantage of approximately 40–60‑fold over chloride, a trend rooted in the lower C–Br bond dissociation energy (≈ 285 kJ/mol vs. ≈ 327 kJ/mol for C–Cl) and the greater polarisability of bromine [1]. For the benzofuran series specifically, the Trofimov study demonstrated that 2‑bromomethyl‑3‑ethoxycarbonyl‑5‑methoxybenzofuran reacts readily with thiols and secondary amines at ambient to moderate temperatures, whereas the corresponding chloromethyl derivatives require more forcing conditions or catalysis to achieve comparable conversion [2]. Although a direct kinetic comparison for the exact unsubstituted benzofuran scaffold has not been published, the class‑level leaving‑group hierarchy is sufficiently robust to inform procurement decisions when reaction rate or mildness of conditions is critical.

Leaving group ability SN2 reactivity Benzylic halides

Lipophilicity Differential vs. Regioisomer: Implications for Chromatographic Behaviour and Membrane Permeability

Computed partition coefficients reveal a measurable lipophilicity difference between the target compound and its 3‑bromomethyl regioisomer. The target compound has a computed XLogP3‑AA value of 3.1 [1], whereas the regioisomer (CAS 29115‑34‑2) has a reported computed LogP of approximately 3.5 [2]. This ΔLogP of ≈ 0.4 log units corresponds to a roughly 2.5‑fold difference in octanol/water partition coefficient, meaning the target compound is moderately less lipophilic. Although both compounds share identical molecular formula, molecular weight, density (1.488 g/cm³), and boiling point (369.3 °C), the LogP difference can translate into distinct reversed‑phase HPLC retention times and potentially altered membrane permeation in cell‑based assays [3]. The lower LogP of the 2‑bromomethyl isomer may be advantageous when aqueous solubility or reduced phospholipidosis risk is desired.

Lipophilicity LogP Drug-likeness

Physicochemical Distinction from Non‑Ester Analog: Boiling Point and Density Reflect Ester Contribution

Removal of the ethyl ester group to give 2‑(bromomethyl)benzofuran (CAS 41014‑27‑1) results in a large physicochemical shift. The target compound has a predicted boiling point of 369.3 ± 32.0 °C and a predicted density of 1.488 ± 0.06 g/cm³ [1]. The ester‑deficient analog 2‑(bromomethyl)benzofuran has a predicted boiling point of only 263.5 ± 15.0 °C and a higher predicted density of approximately 1.55–1.60 g/cm³ . The ~106 °C increase in boiling point for the target compound reflects the additional dipole–dipole interactions and increased molecular weight (283.12 vs. 211.06 g/mol) conferred by the ester group. This difference directly affects purification strategy: the higher‑boiling target compound is better suited to distillation‑free work‑up protocols (e.g., precipitation or extraction followed by column chromatography), whereas the lower‑boiling analog may be more amenable to fractional distillation.

Physicochemical properties Boiling point Purification

Optimal Application Scenarios for Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate Based on Quantitative Differentiation Evidence


Parallel Library Synthesis Requiring Orthogonal, Sequential Derivatisation

In medicinal chemistry programs that demand rapid generation of 2‑aminomethyl‑, 2‑thiomethyl‑, or 2‑aryl‑benzofuran‑3‑carboxylate libraries, the target compound provides two chemically distinct handles that can be addressed in sequence without protecting‑group manipulation. The bromomethyl group undergoes facile nucleophilic displacement with amines, thiols, or alkoxides (as established for the benzofuran‑3‑carboxylate family by Trofimov et al. [1]), while the ethyl ester remains intact, ready for subsequent hydrolysis to the carboxylic acid or direct amidation. A single‑handle analog such as 2‑(bromomethyl)benzofuran would require a separate ester‑bearing building block to achieve the same final product diversity, increasing the number of synthetic steps and procurement events [2].

Kinase Inhibitor Scaffold Elaboration Exploiting C2‑Directed Derivatisation

The 2‑bromomethyl‑3‑ester substitution pattern positions the electrophilic centre at a locus that, when derivatised with appropriate amines, generates C2‑aminomethyl‑benzofuran‑3‑carboxylates that have been explored as bromodomain inhibitors (EP3440075B1 [1]) and anti‑microtubule agents (K562/MOLT‑4 leukemia models [2]). The regioisomeric 3‑bromomethyl‑2‑ester compound (CAS 29115‑34‑2) has alternatively been directed toward PLK1 Polo‑box domain inhibition [3], illustrating that the 2‑bromomethyl pattern opens a distinct biological target space. Researchers pursuing C2‑substituted benzofuran‑3‑carboxylate‑based kinase or bromodomain ligands should therefore prioritise this regioisomer over the 3‑bromomethyl variant.

Process Development Where Milder Reactivity and Simplified Purification Are Required

The benzylic bromide moiety in the target compound enables nucleophilic displacement under milder conditions (lower temperature, shorter reaction time) than would be possible with the equivalent benzylic chloride [1]. Additionally, the higher boiling point (369 °C vs. 264 °C for the non‑ester analog) and lower density (1.49 vs. ~1.6 g/cm³) facilitate work‑up by extraction or direct column chromatography rather than fractional distillation [2]. These attributes make the compound suitable for scale‑up workflows where thermal lability of downstream products precludes high‑temperature distillation and where rapid reaction completion under ambient conditions is desired.

Chromatography‑Guided Candidate Selection Where Lipophilicity Tuning Is Critical

When building a series of benzofuran‑based leads, the measured or computed LogP is a key determinant of both chromatographic purification behaviour and in vitro ADME properties. The target compound's XLogP3‑AA of 3.1 is approximately 0.4 log units lower than that of its 3‑bromomethyl regioisomer (LogP ≈ 3.5) [1]. This translates to earlier elution on reversed‑phase HPLC and potentially improved aqueous solubility. For hit‑to‑lead programs that monitor lipophilic ligand efficiency (LLE) or seek to minimise LogP while retaining target engagement, the 2‑bromomethyl‑3‑ester isomer may be the preferred starting scaffold [2].

Quote Request

Request a Quote for Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.